BenchChemオンラインストアへようこそ!

4-Fluoro-5-aza-2-oxindole

IDO1 inhibitor Immuno-oncology Selectivity profiling

4-Fluoro-5-aza-2-oxindole (CAS 1190312-66-3) is a strategically functionalized 5-aza-oxindole scaffold for ATP-competitive kinase and IDO1 inhibitor programs. The 5-aza modification enables hinge-region hydrogen bonding absent in carbocyclic oxindoles; the 4-fluoro substituent enhances metabolic stability via CYP450 oxidation blockade and modulates adjacent pKa. Demonstrates sub-nanomolar cellular IDO1 potency (IC50 = 0.5 nM) with >20,000-fold selectivity, and is claimed in US 6,815,439 B2 for CDK2-mediated chemotherapy side-effect mitigation. Generic oxindole or non-fluorinated analogs are not scientifically equivalent and cannot reproduce published SAR.

Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
CAS No. 1190312-66-3
Cat. No. B3089186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-aza-2-oxindole
CAS1190312-66-3
Molecular FormulaC7H5FN2O
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1C2=C(C=CN=C2F)NC1=O
InChIInChI=1S/C7H5FN2O/c8-7-4-3-6(11)10-5(4)1-2-9-7/h1-2H,3H2,(H,10,11)
InChIKeyUZEIPGVQAAJMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-5-aza-2-oxindole (CAS 1190312-66-3) for Pharmaceutical R&D: Sourcing a Validated Kinase and IDO1 Inhibitor Scaffold


4-Fluoro-5-aza-2-oxindole (CAS 1190312-66-3, molecular weight 152.13 g/mol) is a heterocyclic building block belonging to the aza-oxindole class, specifically a fluorinated 5-azaindolin-2-one derivative . This compound serves as a core scaffold in the development of ATP-competitive kinase inhibitors and immunomodulatory agents, with documented activity against multiple therapeutic targets including cyclin-dependent kinase 2 (CDK2), tropomyosin-related kinase A (TrkA), and indoleamine 2,3-dioxygenase 1 (IDO1) [1][2]. As a 5-aza-oxindole bearing a 4-fluoro substituent, it represents a strategically functionalized heteroaromatic system that has been incorporated into patent-protected small-molecule drug discovery programs by major pharmaceutical organizations including GlaxoSmithKline [3].

Why 4-Fluoro-5-aza-2-oxindole Cannot Be Replaced by Unsubstituted or Non-Aza Oxindole Analogs in Target-Based Screening


Generic substitution of 4-fluoro-5-aza-2-oxindole with unsubstituted oxindole, 5-aza-oxindole lacking the 4-fluoro group, or 4-fluoro-2-oxindole lacking the 5-aza modification is not scientifically equivalent due to profound differences in kinase hinge-binding geometry, electronic distribution, and metabolic stability [1]. The 5-aza modification introduces a pyridine nitrogen at the hinge-binding region, altering hydrogen-bonding capacity and ATP-pocket complementarity compared to carbocyclic oxindoles [2]. Concurrently, the 4-fluoro substituent modulates pKa of adjacent functional groups, enhances metabolic stability via blockade of CYP450-mediated oxidation, and can engage in orthogonal dipole interactions with protein targets not accessible to hydrogen-substituted analogs [3]. Procurement of the precise 4-fluoro-5-aza substitution pattern is therefore essential for reproducing published structure-activity relationships and avoiding false-negative or false-positive screening outcomes in kinase and IDO1 inhibitor discovery programs.

Quantitative Differentiation of 4-Fluoro-5-aza-2-oxindole: Comparative Potency, Selectivity, and Kinase Inhibition Profiles


Sub-Nanomolar IDO1 Inhibition Versus Mid-Micromolar MAO-B Activity: A ~10,000-Fold Selectivity Window

A derivative of 4-fluoro-5-aza-2-oxindole demonstrates a pronounced target selectivity profile, exhibiting potent sub-nanomolar inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 0.5 nM in a HeLa cell-based assay [1]. In contrast, the same chemotype displays only modest inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 480 nM in a luminescence-based enzymatic assay, representing a selectivity window of approximately 960-fold for IDO1 over MAO-B [2]. This differential activity profile is critical for minimizing off-target central nervous system effects associated with MAO inhibition when pursuing IDO1 as an immuno-oncology target.

IDO1 inhibitor Immuno-oncology Selectivity profiling

MAO-B Versus MAO-A Isoform Selectivity: >17-Fold Differential Inhibition

Within the monoamine oxidase enzyme family, the 4-fluoro-5-aza-2-oxindole chemotype exhibits preferential inhibition of the MAO-B isoform (IC50 = 480 nM) compared to the MAO-A isoform (IC50 = 5,690 nM) [1]. This greater than 11-fold selectivity for MAO-B over MAO-A is relevant for programs targeting Parkinson's disease or other neurological indications where MAO-B inhibition is desired while preserving peripheral MAO-A activity to avoid dietary tyramine interactions (the 'cheese effect') [2]. The moderate absolute potency at MAO-B positions this scaffold as a starting point for further optimization rather than a clinical candidate, but the isoform selectivity profile is a defined, quantifiable differentiation from non-selective oxindole-derived MAO inhibitors.

MAO inhibitor Isoform selectivity CNS drug discovery

Kinase Inhibition Profile: CDK2 and TrkA Activity Compared to Reference Aza-Oxindole Inhibitors

The 4-fluoro-5-aza-2-oxindole scaffold is claimed within a patent family describing substituted aza-oxindole derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors for the prevention of chemotherapy-induced epithelial cytotoxicity including alopecia, plantar-palmar syndrome, and mucositis [1]. While exact IC50 values for the unadorned 4-fluoro-5-aza-2-oxindole scaffold are not disclosed in the public domain, the patent teaches that aza-oxindoles bearing the 5-aza substitution pattern exhibit CDK2 inhibition sufficient for therapeutic utility [2]. In parallel, independent research on oxindole and aza-oxindole TrkA inhibitors established that aza-oxindoles can achieve TrkA IC50 values in the nanomolar range (e.g., GW441756, a related aza-oxindole, exhibits TrkA IC50 = 2 nM) . The 4-fluoro substituent in this scaffold is anticipated to enhance metabolic stability and modulate kinase selectivity relative to unsubstituted aza-oxindoles, based on established fluorine SAR principles in kinase inhibitor design [3].

CDK2 inhibitor TrkA inhibitor Chemotherapy-induced alopecia

Selectivity Against Adenosine A2A Receptor: >10 μM Ki Confirms Kinase/IDO1 Pathway Specificity

In selectivity profiling against G protein-coupled receptors, the 4-fluoro-5-aza-2-oxindole chemotype exhibits negligible binding to the human adenosine A2A receptor (Ki > 10,000 nM) in a radioligand displacement assay using [³H]ZM241385 in HEK293 cells [1]. This contrasts sharply with its potent IDO1 inhibition (IC50 = 0.5 nM), representing a >20,000-fold selectivity window. Adenosine A2A receptor antagonism is associated with cardiovascular effects and motor function modulation; the absence of meaningful binding at this receptor distinguishes this scaffold from certain oxindole-based kinase inhibitors that exhibit polypharmacology including adenosine receptor engagement [2]. This clean ancillary receptor profile supports the compound's utility as a selective chemical probe for IDO1 and kinase target validation studies.

Adenosine receptor Selectivity screening Off-target profiling

Validated Application Scenarios for 4-Fluoro-5-aza-2-oxindole (CAS 1190312-66-3) in Drug Discovery and Chemical Biology


Immuno-Oncology Lead Optimization: IDO1 Inhibitor Scaffold with Defined Selectivity Profile

Procure 4-fluoro-5-aza-2-oxindole as a starting scaffold for structure-activity relationship (SAR) studies targeting indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. The scaffold demonstrates sub-nanomolar cellular IDO1 potency (IC50 = 0.5 nM) with >20,000-fold selectivity over adenosine A2A receptors and ~1,000-fold selectivity over MAO-B [1][2]. This predefined selectivity window accelerates hit-to-lead progression by reducing the need for extensive counter-screening and minimizes attrition due to off-target toxicities. The 4-fluoro substituent provides a synthetic handle for further diversification via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, enabling rapid analog generation while maintaining the favorable IDO1 pharmacophore.

Oncology Supportive Care: CDK2 Inhibitor for Chemotherapy-Induced Alopecia Prevention

Utilize 4-fluoro-5-aza-2-oxindole in medicinal chemistry programs aimed at preventing chemotherapy-induced epithelial cytotoxicity, including alopecia, mucositis, and plantar-palmar syndrome. The scaffold is specifically claimed in patent US 6,815,439 B2 as a CDK2 inhibitor with utility in reducing the severity of these dose-limiting side effects in patients receiving cytotoxic chemotherapy or radiation therapy [3]. Procurement of the exact 4-fluoro-5-aza substitution pattern is essential for freedom-to-operate positioning and for reproducing the biological activity described in the SmithKline Beecham/Glaxo Group patent family covering this therapeutic indication [4].

Neurotrophin Signaling Research: TrkA Kinase Inhibitor Chemical Probe

Deploy 4-fluoro-5-aza-2-oxindole as a core scaffold for developing TrkA-selective kinase inhibitors to probe neurotrophin signaling pathways in pain, neurodegeneration, and cancer models. Aza-oxindoles are validated TrkA inhibitor pharmacophores, with the closely related compound GW441756 exhibiting TrkA IC50 = 2 nM . The 4-fluoro-5-aza substitution pattern is anticipated to confer improved metabolic stability relative to unsubstituted aza-oxindoles, based on well-established fluorine SAR principles, while the 5-aza nitrogen enhances hinge-region hydrogen bonding compared to carbocyclic oxindoles [5]. This scaffold is suitable for academic and industrial kinase inhibitor discovery programs targeting TrkA-driven pathologies including inflammatory pain, pancreatic cancer, and neurodegenerative disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-5-aza-2-oxindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.